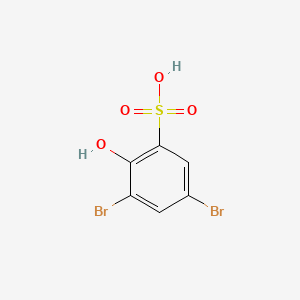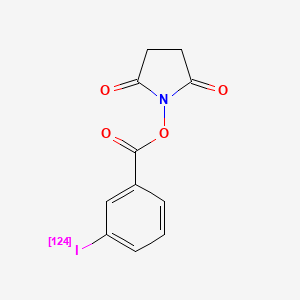
Snc7PH7dxl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Snc7PH7dxl involves the reaction of 3-iodobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Snc7PH7dxl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce azides or thiol derivatives .
Applications De Recherche Scientifique
Snc7PH7dxl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a labeling agent for various compounds.
Biology: Employed in the labeling of biomolecules for imaging and tracking studies.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Snc7PH7dxl involves its ability to form covalent bonds with target molecules. The succinimidyl group reacts with primary amines in proteins and other biomolecules, forming stable amide bonds. This property makes it useful for labeling and tracking studies in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-succinimidyl-4-iodobenzoate: Similar structure but with the iodine atom at a different position.
N-succinimidyl-3-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
N-succinimidyl-3-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine .
Uniqueness
Snc7PH7dxl is unique due to the presence of the iodine atom, which makes it particularly useful in radiolabeling applications. The iodine-124 isotope is commonly used in positron emission tomography (PET) imaging, providing high-resolution images for diagnostic purposes .
Propriétés
Numéro CAS |
210224-02-5 |
|---|---|
Formule moléculaire |
C11H8INO4 |
Poids moléculaire |
342.09 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(124I)iodanylbenzoate |
InChI |
InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2/i12-3 |
Clé InChI |
RIOSXWBFXSDUDE-VZEDROFBSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)[124I] |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


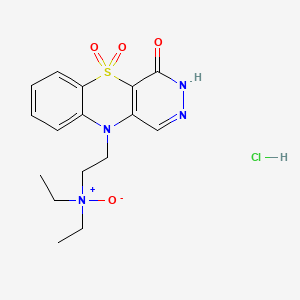
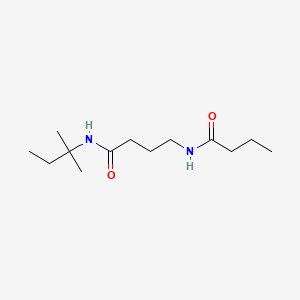
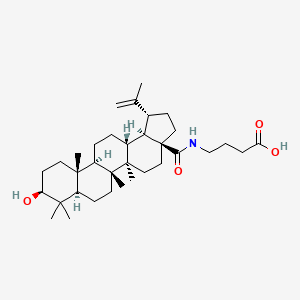
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
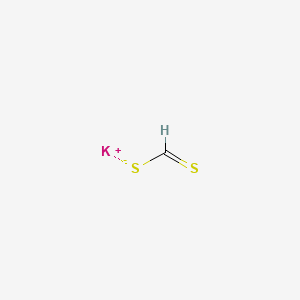
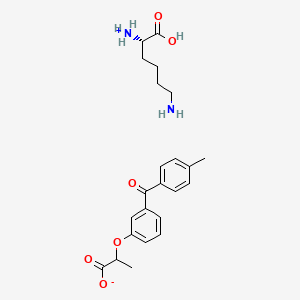
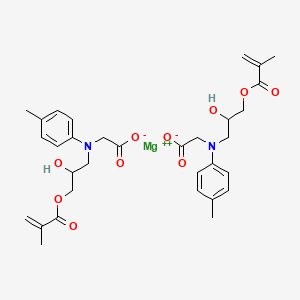
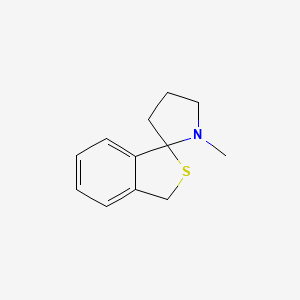
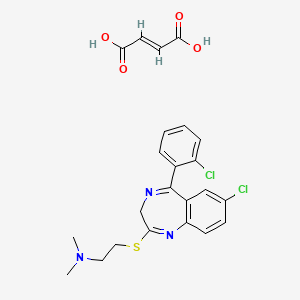

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)

